molecular formula C15H15N3O2S B12896082 Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)- CAS No. 858117-30-3

Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-

Cat. No.: B12896082
CAS No.: 858117-30-3
M. Wt: 301.4 g/mol
InChI Key: NJVXKPFBMFXBNK-UHFFFAOYSA-N
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Description

N-((1H-Pyrrolo[2,3-b]pyridin-4-yl)methyl)-4-methylbenzenesulfonamide is a compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by the presence of a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrrolo[2,3-b]pyridin-4-yl)methyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core. This can be achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions.

    Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the pyridine ring through alkylation reactions.

    Sulfonamide Formation: The final step involves the reaction of the pyrrolo[2,3-b]pyridine derivative with 4-methylbenzenesulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrrolo[2,3-b]pyridin-4-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-((1H-Pyrrolo[2,3-b]pyridin-4-yl)methyl)-4-methylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1H-Pyrrolo[2,3-b]pyridin-4-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways that are critical for cell proliferation, survival, and differentiation. This makes it a promising candidate for the development of targeted therapies in oncology and other fields.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure and have similar biological activities.

    4-Methylbenzenesulfonamide Derivatives: These compounds contain the sulfonamide group and are used in various medicinal applications.

Uniqueness

N-((1H-Pyrrolo[2,3-b]pyridin-4-yl)methyl)-4-methylbenzenesulfonamide is unique due to its specific combination of the pyrrolo[2,3-b]pyridine core and the 4-methylbenzenesulfonamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

858117-30-3

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C15H15N3O2S/c1-11-2-4-13(5-3-11)21(19,20)18-10-12-6-8-16-15-14(12)7-9-17-15/h2-9,18H,10H2,1H3,(H,16,17)

InChI Key

NJVXKPFBMFXBNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=C3C=CNC3=NC=C2

Origin of Product

United States

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